Cy7.5 diacid

Near-infrared fluorescence imaging Deep-tissue penetration Spectral multiplexing

Researchers requiring a non-activated, bifunctional NIR dye for custom bioconjugation face limited options combining deep-tissue spectral position with dual-site reactivity. Cy7.5 diacid addresses this with two chemically equivalent -COOH groups enabling sequential activation strategies inaccessible to mono-acid or pre-activated ester derivatives. • Dual carboxyl architecture: supports stoichiometric dual-site conjugation, cross-linking, and theranostic probe construction via orthogonal activation (e.g., EDC/NHS for amine targeting plus click chemistry). • Spectral advantage: Ex/Em 788/808 nm within the NIR-I tissue-transparency window; extinction coefficient 223,000 M⁻¹cm⁻¹-1.84× higher photon capture efficiency than ICG (121,000 M⁻¹cm⁻¹). • Workflow versatility: non-activated state serves as an inert calibration standard and non-binding control; 24-month shelf life at -20°C ensures long-term reference stability. Available in non-sulfonated (CAS 432491-45-7, lipophilic) and disulfonated (CAS 752189-27-8, water-soluble >50 mg/mL) forms.

Molecular Formula C47H53BrN2O4
Molecular Weight 789.8 g/mol
Cat. No. B12505626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy7.5 diacid
Molecular FormulaC47H53BrN2O4
Molecular Weight789.8 g/mol
Structural Identifiers
SMILESCC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Br-]
InChIInChI=1S/C47H52N2O4.BrH/c1-46(2)40(48(32-18-8-12-26-42(50)51)38-30-28-34-20-14-16-22-36(34)44(38)46)24-10-6-5-7-11-25-41-47(3,4)45-37-23-17-15-21-35(37)29-31-39(45)49(41)33-19-9-13-27-43(52)53;/h5-7,10-11,14-17,20-25,28-31H,8-9,12-13,18-19,26-27,32-33H2,1-4H3,(H-,50,51,52,53);1H
InChIKeyJFAVCRPDBJHTQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy7.5 Diacid: Product Overview


Cy7.5 diacid (Cyanine 7.5 dicarboxylic acid, CAS 432491-45-7 / 752189-27-8) is a non-activated, bifunctional near-infrared (NIR) fluorescent dye belonging to the heptamethine cyanine class [1]. It features an extended polymethine chain incorporating a cyclohexane moiety that rigidifies the chromophore, yielding excitation/emission maxima at approximately 788/808 nm—positioned within the NIR-I tissue-transparency window (700–900 nm) for deep-tissue imaging with minimal autofluorescence interference . The molecule terminates in two carboxylic acid (–COOH) groups, distinguishing it from the mono-carboxylic acid Cy7.5 derivative and enabling dual-site conjugation, cross-linking, or stoichiometric control in labeling workflows [2]. Available in both non-sulfonated (lipophilic, CAS 432491-45-7) and disulfonated (water-soluble, CAS 752189-27-8) forms, Cy7.5 diacid serves as a versatile precursor for custom bioconjugation, a non-reactive control for imaging experiments, and a calibration standard for fluorescence instrumentation .

Why Cy7.5 Diacid Is Irreplaceable


The Cy7.5 diacid occupies a unique intersection of spectral position, functional group multiplicity, and solubility tunability that is not simultaneously satisfied by any single comparator compound. Cy7 (ex/em ~750/773 nm) lacks the ~38 nm bathochromic shift required for the deepest tissue penetration and operates outside the optimal 800 nm NIR window [1]. ICG, while spectrally adjacent (~807/822 nm), suffers from an extinction coefficient of only 121,000 M⁻¹cm⁻¹ versus Cy7.5's 223,000 M⁻¹cm⁻¹—a 1.84-fold deficit in photon capture efficiency—and a lower quantum yield (0.09 vs. 0.10) [2]. Cy5.5 diacid (ex/em ~675/694 nm) operates in a completely different spectral regime with significantly greater tissue scattering and autofluorescence. Pre-activated Cy7.5 NHS ester eliminates the need for separate activation but cannot serve as a non-reactive control or calibration standard, nor can it support stoichiometric dual-site conjugation strategies . The following quantitative evidence substantiates each differentiation dimension.

Cy7.5 Diacid Comparative Evidence


Red-Shifted Emission vs. Cy7 Carboxylic Acid

Cy7.5 diacid exhibits a significantly red-shifted spectral profile compared to Cy7 carboxylic acid (the closest in-class NIR cyanine). The excitation maximum is 788 nm versus 750 nm for Cy7, representing a 38 nm bathochromic shift, while the emission maximum is 808 nm versus 773 nm—a 35 nm shift deeper into the NIR tissue-transparency window [1]. This red-shift places Cy7.5 emission at a wavelength where tissue autofluorescence is substantially lower and photon penetration depth is greater (1–2 cm achievable vs. sub-centimeter for Cy7) [2].

Near-infrared fluorescence imaging Deep-tissue penetration Spectral multiplexing

Molar Extinction Coefficient vs. Cy7 and ICG

The molar extinction coefficient (ε) at λmax directly governs the photon absorption efficiency and thus the intrinsic brightness of a fluorophore when paired with quantum yield. Cy7.5 diacid has a measured ε of 223,000 L·mol⁻¹·cm⁻¹ at 788 nm [1]. This is 12.1% higher than Cy7 (ε = 199,000 L·mol⁻¹·cm⁻¹ at 750 nm) [1] and 84.3% higher than clinically used ICG (ε = 121,000 M⁻¹cm⁻¹ at 807 nm) [2]. The brightness product (ε × Φ) for Cy7.5 is 22,300, compared to 19,900 for Cy7 (assuming Φ ≈ 0.10 for unsubstituted Cy7) and 10,890 for ICG (Φ = 0.09), yielding a 2.05-fold brightness advantage over ICG [2].

Fluorescence brightness Detection sensitivity Photon budget

Quantum Yield Gain from Cyclohexane Rigidification

Cy7.5 diacid incorporates a cyclohexane moiety within the central heptamethine bridge, which restricts rotational and vibrational degrees of freedom that would otherwise facilitate non-radiative excited-state decay. This structural rigidification increases the fluorescence quantum yield by approximately 20% compared to parent cyanine structures lacking this conformational constraint [1]. The measured quantum yield of non-sulfonated Cy7.5 carboxylic acid is Φ = 0.10 in organic solvent , while the disulfonated Cy7.5 diacid variant achieves Φ = 0.21 in aqueous media—a further 110% relative increase attributable to combined rigidification and sulfonation-mediated suppression of aggregation-caused quenching . This 20% improvement is independently cited across multiple manufacturer specifications as a defining feature of the Cy7.5 scaffold [1][2].

Fluorescence quantum efficiency Molecular rigidity Non-radiative decay

Aqueous Solubility: Sulfonated vs. Non-Sulfonated

Non-sulfonated Cy7.5 carboxylic acid (MW 685.34, CAS 1803099-44-6) exhibits low aqueous solubility and requires dissolution in organic co-solvents (DMF, DMSO) prior to aqueous labeling reactions, which can denature sensitive biomolecules . In contrast, the disulfonated Cy7.5 diacid (diSO₃, CAS 752189-27-8, MW 869.05) incorporates two charged sulfonate groups that impart >50 mg/mL solubility in aqueous buffers, completely eliminating the need for organic co-solvents [1]. Furthermore, the charged sulfonate groups suppress H-aggregate formation (non-fluorescent, hypsochromic-shifted stacks) through electrostatic repulsion, reducing dye–dye stacking and preserving fluorescence in heavily labeled conjugates [1]. The sulfonated form also achieves a quantum yield of Φ = 0.21 versus Φ = 0.10 for the non-sulfonated form—a 110% relative increase—attributable to reduced aggregation-caused quenching .

Aqueous bioconjugation Protein labeling Aggregation suppression

Diacid vs. NHS Ester Functional Differences

Cy7.5 diacid contains two free carboxylic acid groups that require separate activation (typically via EDC/NHS chemistry) before amine-reactive conjugation can occur [1]. This contrasts with Cy7.5 NHS ester, which is pre-activated for direct, single-site amine conjugation. This functional distinction creates three procurement-relevant differentiation points: (1) The diacid serves as an essential non-reactive negative control in fluorescence imaging experiments—a role that the NHS ester cannot fulfill since it will spontaneously conjugate to biomolecules ; (2) The dual carboxyl architecture allows sequential or selective activation strategies, enabling controlled dye-to-biomolecule stoichiometry (e.g., one carboxyl activated for biomolecule attachment while the second remains available for secondary functionalization) [2]; (3) The diacid form exhibits superior long-term storage stability in its non-activated state, with a documented shelf life of 24 months at -20°C in the dark, compared to the moisture-sensitive NHS ester which hydrolyzes upon exposure to ambient humidity [3].

Bioconjugation strategy Control experiments Dye-to-protein ratio

pH Insensitivity vs. pH-Sensitive NIR Dyes

Cy7.5 dyes, including the diacid form, maintain stable fluorescence emission across a remarkably wide pH range of 3 to 10 without significant shifts in emission intensity or wavelength . This pH insensitivity is a structurally encoded property of the cyanine chromophore and is independently verified by multiple suppliers . In contrast, several commonly used NIR fluorophores such as ICG exhibit pH-dependent fluorescence, with decreased quantum yield under acidic conditions (e.g., tumor microenvironment at pH 6.0–6.8 or endolysosomal compartments at pH 4.5–5.5) [1]. The measured stability range for Cy7.5 diacid in buffered solutions is pH 5–9 (for the mono-sulfonated derivative) [2], while the sulfo-Cy7.5 form extends this to pH 3–10 , ensuring reliable quantification across physiological, endosomal, and mildly alkaline conditions without the need for pH-correction factors.

pH-insensitive fluorescence Physiological imaging Lysosomal tracking

Cy7.5 Diacid Key Applications


Deep-Tissue NIR Imaging in Small-Animal Models

Cy7.5 diacid, when conjugated to targeting ligands (antibodies, peptides, or nanocarriers) via its carboxyl groups, enables non-invasive fluorescence imaging at tissue depths of 1–2 cm [1]. This is enabled by the 808 nm emission wavelength positioned within the NIR tissue-transparency window where hemoglobin and water absorption minima coincide, combined with the high extinction coefficient (223,000 M⁻¹cm⁻¹) that maximizes photon capture per labeled molecule. NanoCy7.5 formulations derived from Cy7.5-amine conjugates have demonstrated 6.6-fold and 3.1-fold tumor SNR improvements over free Cy7.5 in prostate cancer xenograft models [2], and NanoCy7.5 with covalently conjugated Cy7.5 showed 74-fold greater tumor contrast than free Cy7.5 at 24 h in orthotopic breast cancer models (p < 0.0001) [3]. The diacid form's dual carboxyl architecture allows covalent conjugation to polymeric carriers (e.g., hyaluronic acid) while preserving a second carboxyl for subsequent functionalization, enabling multimodal nanoparticle engineering .

Calibration Standards and Negative Controls

The non-activated Cy7.5 diacid serves as an essential calibration and control reagent in fluorescence imaging workflows. Unlike Cy7.5 NHS ester, which spontaneously conjugates to amine-containing biomolecules and cannot serve as a true negative control, the diacid form remains chemically inert in the absence of activating agents [1]. This makes it suitable for: (a) instrument calibration and determination of instrument-specific correction factors (the Cy7.5 correction factor at 280 nm is typically ~0.03) [2]; (b) non-binding control experiments in cellular uptake and biodistribution studies where probe–biomolecule conjugation would confound interpretation; and (c) Förster resonance energy transfer (FRET) donor–acceptor calibration where a spectrally matched, non-reactive fluorophore is required for accurate distance measurements. The documented 24-month shelf life at -20°C ensures long-term availability of a stable calibration reference [3].

Dual-Site Bioconjugation for Advanced Probes

The bifunctional nature of Cy7.5 diacid—bearing two chemically equivalent yet sterically distinguishable carboxylic acid groups—enables sequential or selective activation strategies that are inaccessible with mono-carboxylic acid or single-site reactive derivatives [1]. In one implementation, the first carboxyl is activated via EDC/NHS for conjugation to a targeting antibody (amine-reactive), while the second carboxyl is preserved for orthogonal click chemistry (e.g., azide–alkyne cycloaddition after conversion to an alkyne ester) or for pH-responsive release applications [2]. The sulfonated diacid variant (diSO₃, CAS 752189-27-8) is preferred for such workflows because its aqueous solubility (>50 mg/mL) and charge-mediated aggregation suppression maintain both carboxyl groups accessible for sequential activation without dye precipitation or H-aggregate quenching [3]. This dual-site strategy is particularly relevant for theranostic probe construction where both a targeting moiety and a therapeutic payload must be co-attached to a single fluorescent reporter.

Multiplexed NIR Imaging with Spectral Separation

Cy7.5 diacid occupies a distinct spectral channel (ex/em 788/808 nm) that is well-separated from Cy5.5 (ex/em ~675/694 nm, Δλ > 110 nm) and Cy7 (ex/em 750/773 nm, Δλ ~35–38 nm), enabling three-color NIR multiplexing without significant spectral crosstalk [1]. Compared to ICG, which shares a similar emission envelope (~807/822 nm), Cy7.5 offers 84% higher extinction coefficient and improved quantum yield, making it the brighter choice for the ~800 nm channel in multiplexed panels [2]. The diacid form's non-activated state allows it to be used as the spectrally matched but non-binding control in each channel, while the NHS ester form handles active labeling—a combination that ensures rigorous data interpretation in multicolor flow cytometry, multispectral in vivo imaging, and multi-target Western blotting applications [3].

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